N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide
Description
This compound is a benzamide derivative featuring a benzotriazole core substituted with a 3-chloro-4-methylphenyl group and a carbamothioyl moiety. The 4-methoxy-3-nitrobenzamide group introduces electron-withdrawing and electron-donating substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O4S/c1-12-3-6-15(11-16(12)23)28-26-17-7-5-14(10-18(17)27-28)24-22(34)25-21(30)13-4-8-20(33-2)19(9-13)29(31)32/h3-11H,1-2H3,(H2,24,25,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFCHGWSJJBOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367695 | |
| Record name | STK036392 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425680-65-5 | |
| Record name | NSC731306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK036392 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This reaction yields the desired compound with good purity and yield. The reaction conditions include maintaining the temperature at around 80-100°C and using a molar ratio of reactants that favors the formation of the target compound.
Chemical Reactions Analysis
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide has shown promising anticancer properties in various studies. The benzotriazole derivative exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data demonstrates that this compound exhibits varying degrees of effectiveness against different pathogens, indicating its potential as an antimicrobial agent .
Photostability Enhancer
In materials science, the compound is being explored as a photostability enhancer for polymers. Its benzotriazole structure is known to absorb UV light, thus protecting materials from photodegradation.
Application Example : In a study on polymer coatings, the incorporation of this compound into polycarbonate matrices improved UV resistance significantly compared to unmodified controls. The addition resulted in enhanced longevity and durability of the coatings under sunlight exposure .
Agricultural Applications
This compound is being investigated for use as a pesticide or herbicide due to its biological activity.
Field Trials : Preliminary field trials have shown that formulations containing this compound can effectively control specific pests while exhibiting low toxicity to beneficial insects. This dual action makes it an attractive candidate for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzotriazole core can also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzotriazole vs. Triazine/Triazole Derivatives: The benzotriazole core in the target compound differs from triazine (e.g., ) and triazole (e.g., ) systems. Benzotriazoles are known for their planar aromatic structure, which enhances π-π stacking in biological targets, whereas triazines (as in ) offer multiple nitrogen atoms for hydrogen bonding. Triazoles (e.g., ) often exhibit metabolic stability and are prevalent in pharmaceuticals .
Substituent Effects
- Electron-Withdrawing Groups: The 3-nitro group in the target compound increases electrophilicity compared to the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (). This may reduce fluorescence intensity, as nitro groups are known fluorescence quenchers .
- Chlorinated Aromatic Systems :
The 3-chloro-4-methylphenyl group in the target compound parallels chlorophenyl substituents in and . Such groups enhance lipophilicity and may improve membrane permeability but could also increase toxicity risks .
Analytical Characterization
- Spectroscopy :
The target compound’s nitro group would likely produce distinct 1H NMR shifts (δ 8.5–9.0 ppm for aromatic protons) compared to methoxy-substituted benzamides (δ 3.8–4.0 ppm for OCH3) . - Crystallography : ’s triazole derivative was analyzed via single-crystal X-ray (R factor = 0.051), providing structural precision that could guide conformational comparisons with the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
